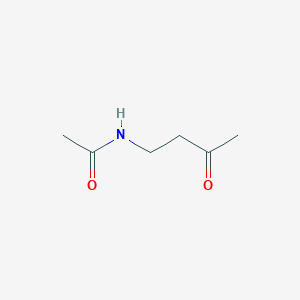
N-(3-Oxobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxobutyl)acetamide, also known as N-(3-oxobutyl)ethanamide or N-acetyl-3-aminobutyric acid, is a chemical compound with the molecular formula C6H11NO2. It is a derivative of the amino acid valine and has been studied for its potential use in scientific research. In
Mécanisme D'action
The mechanism of action of N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide is not fully understood. However, it has been found to act as a competitive inhibitor of alanine transaminase, which is an important enzyme involved in amino acid metabolism. It has also been found to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide has been found to have several biochemical and physiological effects. It has been found to increase the levels of certain amino acids in the body, including valine and leucine. It has also been found to decrease the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive and readily available. However, it has some limitations. It has been found to be toxic at high concentrations, and its effects on human health are not fully understood. Additionally, its mechanism of action is not fully understood, which limits its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide. One area of research is to further elucidate its mechanism of action and its effects on amino acid metabolism and neurotransmitter levels. Another area of research is to explore its potential use in the treatment of certain diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine its safety and potential side effects in humans.
Conclusion
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has several applications in the field of biochemistry and pharmacology and has been found to have several biochemical and physiological effects. While it has some advantages for lab experiments, it also has some limitations, including its toxicity at high concentrations and its unclear mechanism of action. Further research is needed to fully understand its potential applications and to determine its safety and potential side effects in humans.
Méthodes De Synthèse
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide can be synthesized through a multistep reaction involving the condensation of valine with acetic anhydride followed by the reduction of the resulting N-(3-Oxobutyl)acetamideacetylvaline to N-(3-Oxobutyl)acetamideacetyl-3-aminobutyric acid. The final step involves the oxidation of N-(3-Oxobutyl)acetamideacetyl-3-aminobutyric acid to N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide. This synthesis method has been reported in several research studies and has been found to be effective in producing high yields of pure N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide.
Applications De Recherche Scientifique
N-(3-Oxobutyl)acetamide(3-Oxobutyl)acetamide has been studied for its potential use in scientific research. It has been found to have several applications in the field of biochemistry and pharmacology. It has been used as a substrate for the enzyme alanine transaminase and has been found to be useful in studying the mechanism of action of this enzyme. It has also been used as a model compound for studying the metabolism of valine in the body.
Propriétés
Numéro CAS |
190452-53-0 |
|---|---|
Nom du produit |
N-(3-Oxobutyl)acetamide |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-(3-oxobutyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-4-7-6(2)9/h3-4H2,1-2H3,(H,7,9) |
Clé InChI |
QIUCDNWPFXCGGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC(=O)C |
SMILES canonique |
CC(=O)CCNC(=O)C |
Synonymes |
Acetamide, N-(3-oxobutyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



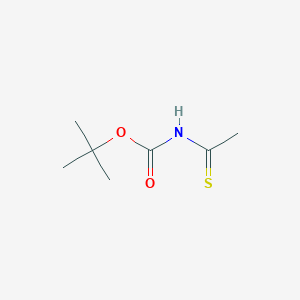
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
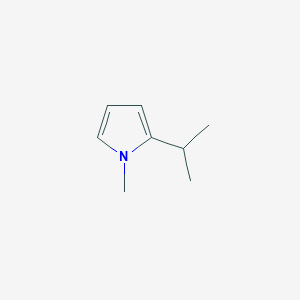
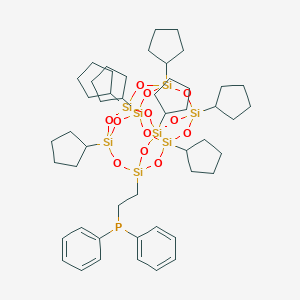

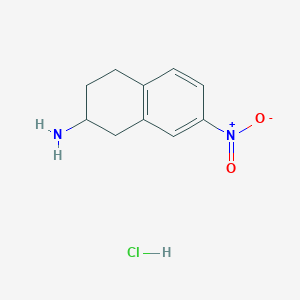
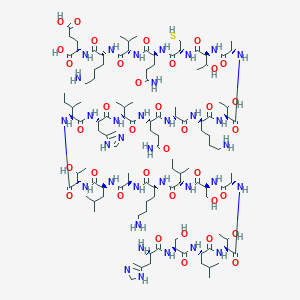
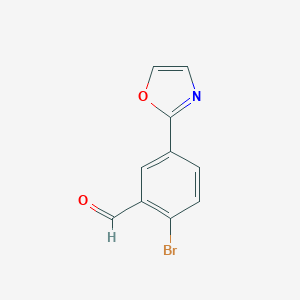

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
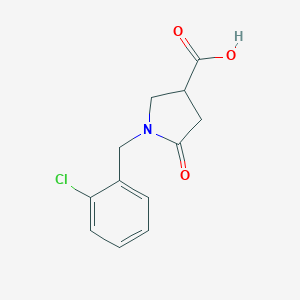
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)
